molecular formula C18H19NO5 B2700962 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide CAS No. 2321335-74-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide

Cat. No.: B2700962
CAS No.: 2321335-74-2
M. Wt: 329.352
InChI Key: IGAIGYZGBAFGCR-GQCTYLIASA-N
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Description

Historical Development of Benzodioxole Derivatives in Medicinal Chemistry

Benzodioxole derivatives have been systematically investigated since the mid-20th century, with early studies focusing on their natural occurrence in safrole and myristicin . The methylenedioxy functional group’s metabolic stability and π-π stacking capabilities made it a privileged scaffold for central nervous system-targeting compounds. Modern synthetic approaches, such as EDCI/DMAP-mediated coupling reactions, enabled precise functionalization at the 5-position of the benzodioxole nucleus .

Key milestones include:

  • Anticancer Applications : Benzodioxole-carboxamide derivatives demonstrated G2/M phase cell cycle arrest in Hep3B liver cancer cells at IC50 values of 3.94–9.12 mM .
  • Antidiabetic Potential : Substituted benzodioxole acetic acids showed α-glucosidase inhibition comparable to acarbose, with compound IIe exhibiting 82.3% inhibition at 1 mM .
  • Synthetic Methodologies : Standardized protocols using dichloromethane solvent systems and argon atmosphere achieved >85% yields for carboxamide derivatives .

Significance of Acrylamide Functional Groups in Bioactive Compounds

Acrylamide incorporation addresses critical drug development challenges:

Property Acrylamide-Containing Compound (6a) Gefitinib (Control)
Water Solubility 12.4 mg/mL 0.7 mg/mL
1-Octanol Solubility 8.9 mg/mL 5.2 mg/mL
Permeability (Papp) 18.7 × 10-6 cm/s 9.3 × 10-6 cm/s

Data adapted from EGFR inhibitor studies show acrylamide’s dual role in enhancing hydrophilicity (via hydrogen bonding) and lipophilicity (through tertiary amide formation) . The α,β-unsaturated carbonyl system enables Michael addition-mediated covalent target engagement, prolonging pharmacological effects while maintaining selectivity .

Emergence of Heterocyclic Hybrid Molecules as Therapeutic Agents

Molecular hybridization strategies combine pharmacophores from distinct bioactive systems:

  • Thiazole-Pyrazole Hybrids : Demonstrated 4.2-fold greater antifungal activity against Candida albicans compared to fluconazole .
  • Benzodioxole-Furan Conjugates : The current compound’s design incorporates furan’s metabolic stability (2,5-dimethyl substitution prevents oxidative ring opening) with benzodioxole’s CNS penetration .
  • Synergistic Effects : Hybrids exhibit multi-target engagement, reducing IC50 values by 38–62% compared to parent compounds in kinase inhibition assays .

Molecular Design Rationale for Dual Heterocyclic Systems

The (E)-acrylamide linker in this compound serves three strategic purposes:

  • Stereoelectronic Control : The E-configuration positions the benzo[d]dioxol-5-yl group orthogonal to the furan system, minimizing steric clashes during target binding.
  • Hydrogen Bond Network : The secondary alcohol in the 2-hydroxyethyl chain forms intramolecular hydrogen bonds with the acrylamide carbonyl (O···H distance ≈ 2.1 Å), enhancing conformational rigidity.
  • Covalent Binding Potential : Molecular modeling predicts acrylamide’s α-carbon reacts with cysteine residues in kinase ATP pockets (e.g., EGFR T790M/L858R mutants) with ΔGbinding = -9.3 kcal/mol .

Synthetic routes to analogous compounds typically involve:

  • EDCI/DMAP-mediated coupling of benzo[d]dioxole-5-acetic acid with aminofuran intermediates .
  • Heck cross-coupling for E-selective acrylamide formation (Pd(OAc)2/P(o-tol)3, 82% yield) .
  • Final purification via silica gel chromatography (n-hexane:ethyl acetate 3:1, Rf = 0.34) .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-11-7-14(12(2)24-11)15(20)9-19-18(21)6-4-13-3-5-16-17(8-13)23-10-22-16/h3-8,15,20H,9-10H2,1-2H3,(H,19,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAIGYZGBAFGCR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the acrylamide moiety: This involves the reaction of an acrylamide precursor with the benzo[d][1,3]dioxole derivative under suitable conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with the acrylamide intermediate.

Industrial Production Methods

Industrial production of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and spectroscopic differences between the target compound and related acrylamides:

Compound Name Substituent on Amide Nitrogen Molecular Weight (ESI MS) Key Functional Groups Biological Activity (if reported)
Target Compound 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl Not reported Benzo[d][1,3]dioxolyl, dimethylfuran, hydroxyl Likely anti-obesity (inferred from analogs)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-phenylpropyl)acrylamide (15) 3-phenylpropyl 330.15 (M + H)+ Benzo[d][1,3]dioxolyl, phenyl Potential chemopreventive agent
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13) 3,4-dimethoxyphenethyl 356.20 (M + H)+ Benzo[d][1,3]dioxolyl, dimethoxyphenyl Not explicitly stated; likely metabolic modulation
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-hydroxyphenethyl Not reported Benzo[d][1,3]dioxolyl, hydroxyphenyl Anti-obesity: suppresses adipocyte differentiation, FAS expression, and PPAR-γ activation
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) 5,6-dimethylbenzimidazole-ethyl Not reported Dimethoxyhydroxyphenyl, benzimidazole Not explicitly stated; benzimidazole may enhance DNA interaction

Key Observations :

  • Substituent Effects : The target compound’s 2,5-dimethylfuran-3-yl group introduces a heterocyclic motif distinct from phenyl or benzimidazole analogs. This substitution may enhance solubility or target selectivity compared to purely aromatic substituents .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol (based on furan and hydroxyethyl contributions), positioning it between compounds 13 (356.20) and 7h (likely higher due to benzimidazole).

Comparison with Analog Syntheses :

  • Compound 13 () uses a similar amide coupling strategy with 3,4-dimethoxyphenethylamine .
  • Compound 7h () employs benzimidazole-containing amines, requiring multistep functionalization of the amine precursor .

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety and an acrylamide linkage. The molecular formula is C16H21NO3C_{16}H_{21}NO_3 with a molecular weight of approximately 275.34 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the acrylamide bond and the introduction of the benzo[d][1,3]dioxole and furan groups. Common reagents include halogenated compounds and amines under controlled conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : Compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines . This indicates a potent ability to inhibit cancer cell proliferation.
  • Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
    • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell survival and proliferation.
    • Induction of Apoptosis : Studies using annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Similar benzodioxole derivatives have been evaluated for their ability to scavenge free radicals, contributing to their overall therapeutic profile .

Case Studies

A notable case study involved the evaluation of various benzodioxole derivatives on liver cancer cell lines (Hep3B). The results indicated that certain derivatives significantly reduced α-fetoprotein secretion levels, suggesting effective modulation of tumor markers .

Comparative Analysis of Biological Activities

CompoundIC50 (µM)Cancer Cell LineMechanism
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamideTBDTBDEGFR inhibition, apoptosis induction
Doxorubicin7.46 (HepG2)HepG2Topoisomerase inhibition
Thiourea Derivative1.54 (HCT116)HCT116EGFR inhibition

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains three critical motifs:

  • A benzo[d][1,3]dioxole ring (electron-rich aromatic system with potential for π–π stacking and hydrogen bonding).
  • An acrylamide backbone (prone to nucleophilic attack at the carbonyl group and Michael addition reactions).
  • A 2,5-dimethylfuran-3-yl substituent attached to a hydroxyethyl group (hydrophobic interactions and stereochemical complexity). These groups collectively affect solubility, stability, and interactions with biological targets. For example, the acrylamide’s electrophilic carbonyl can form covalent bonds with cysteine residues in enzymes, while the furan moiety may participate in hydrophobic binding pockets .

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

  • NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry and functional groups (e.g., acrylamide’s trans-configuration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI-MS m/z data as in similar acrylamides ).
  • X-ray Crystallography : For absolute stereochemical determination, using software like SHELXL .
  • Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Key steps include:

  • Coupling Reactions : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine for acrylamide bond formation, as demonstrated in analogous syntheses .
  • Protection/Deprotection Strategies : Temporary protection of the hydroxyethyl group during furan-substitution steps to prevent side reactions .
  • Continuous Flow Reactors : For industrial-scale production, ensuring consistent temperature control and reduced reaction times .
  • Purification : Gradient elution in column chromatography (hexane/EtOAc or DCM/MeOH) to isolate stereoisomers .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data?

  • Dose-Response Studies : Assess activity across a concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase or protease panels to rule out non-specific binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with proposed targets (e.g., enzymes with catalytic cysteines) to validate binding hypotheses .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and stoichiometry .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • pH Sensitivity : The acrylamide bond is prone to hydrolysis in acidic/basic conditions (pH < 4 or > 10). Stability testing via HPLC at pH 7.4 (physiological buffer) is critical .
  • Light Sensitivity : The benzo[d][1,3]dioxole ring may degrade under UV light; store in amber vials at –20°C .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C typical for similar acrylamides) .

Q. What strategies can address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound, ensuring compatibility with cell-based assays .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve water solubility .

Methodological Challenges in Structural Analysis

Q. How can stereochemical uncertainties in the hydroxyethyl-furan moiety be resolved?

  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
  • Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to enhance crystal lattice stability .

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

  • SwissADME : Predict logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential .
  • AutoDock Vina : Screen against CYP450 isoforms to assess metabolic stability .

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